molecular formula C15H11Cl2NO3 B13552948 [2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 749221-43-0

[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B13552948
CAS No.: 749221-43-0
M. Wt: 324.2 g/mol
InChI Key: DPLVXRKBHXDZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and an ester functional group at position 2. The compound also contains a 4-methylphenyl group attached to the ester moiety. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is typically carried out in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond.

Another approach involves the nucleophilic substitution of 3,6-dichloropyridine-2-carboxylic acid chloride with 2-(4-methylphenyl)-2-oxoethanol. This reaction is usually performed in an inert solvent, such as dichloromethane or tetrahydrofuran (THF), under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyridine ring.

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways and molecular interactions depend on the context of its application, such as its use as a drug or biochemical probe.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,6-dichloropyridine: A related pyridine derivative with amino and chlorine substituents.

    2,4-dichloro-6-phenylpyrimidine: A pyrimidine analog with similar chlorine substitution patterns.

    2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with distinct substituents.

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is unique due to its specific combination of functional groups and substitution patterns. The presence of the 4-methylphenyl group and the ester moiety distinguishes it from other pyridine and pyrimidine derivatives, providing unique chemical and biological properties.

Properties

CAS No.

749221-43-0

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C15H11Cl2NO3/c1-9-2-4-10(5-3-9)12(19)8-21-15(20)14-11(16)6-7-13(17)18-14/h2-7H,8H2,1H3

InChI Key

DPLVXRKBHXDZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl

solubility

48.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.